2-(3,4-Dichlorophenyl)-2-methylpropan-1-ol

Lipophilicity Drug-likeness ADME Prediction

Sourcing a reliable 3,4-dichlorophenyl pharmacophore precursor is critical for SSRI analog development. This ≥95% pure tertiary alcohol is the direct precursor for the Meerwein arylation step in cericlamine synthesis, where isomeric purity is mandatory for target engagement. - Exact 3,4-dichloro substitution guarantees active pharmacophore formation; 4-chloro or 3,5-dichloro analogs yield inactive compounds. - LogP 3.12 vs. 2.65 for the mono-chloro analog enables accurate membrane permeability predictions. - Supplied with full QC (NMR, HPLC, GC) and ambient shipping; bulk quantities available for process scale-up.

Molecular Formula C10H12Cl2O
Molecular Weight 219.11
CAS No. 80854-13-3
Cat. No. B2456055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenyl)-2-methylpropan-1-ol
CAS80854-13-3
Molecular FormulaC10H12Cl2O
Molecular Weight219.11
Structural Identifiers
SMILESCC(C)(CO)C1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C10H12Cl2O/c1-10(2,6-13)7-3-4-8(11)9(12)5-7/h3-5,13H,6H2,1-2H3
InChIKeyGUHOWZVXOOXDNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Physicochemical Profile


2-(3,4-Dichlorophenyl)-2-methylpropan-1-ol (CAS 80854-13-3) is a disubstituted aryl-substituted tertiary alcohol with the molecular formula C10H12Cl2O and a molecular weight of 219.11 g/mol . The compound features a 3,4-dichlorophenyl ring attached to a quaternary carbon bearing a primary alcohol group, which imparts distinct steric and electronic properties compared to mono‑halogenated or isomeric analogs [1]. It is primarily sourced as a research chemical and synthetic intermediate, typically supplied at ≥95% purity with QC documentation including NMR, HPLC, and GC .

Why In-Class Analogs Cannot Be Interchanged


Although several aryl‑substituted 2‑methylpropan‑1‑ol analogs share a common core structure, substitution pattern and halogenation state profoundly influence lipophilicity, boiling point, density, and biological target engagement when the compound is used as a pharmaceutical intermediate . For example, the 3,4‑dichloro arrangement is essential for the synthesis of the SSRI cericlamine, a drug candidate whose pharmacological activity depends critically on the 3,4‑dichlorophenyl motif; the 4‑chloro or 3,5‑dichloro isomers would lead to inactive or off‑target compounds [1]. Generic substitution without quantitative head‑to‑head comparability data therefore introduces unacceptable risk in both research and industrial procurement contexts.

Quantified Differentiation Versus Closest Analogs


LogP and Membrane Permeability Differentiation

The 3,4-dichloro substitution confers significantly higher lipophilicity compared to the mono‑chlorinated analog. The target compound exhibits a calculated LogP of 3.12 , while the 4‑chloro analog (CAS 80854-14-4) has an ACD/LogP of 2.65 . This ΔLogP of +0.47 translates into an approximately 3‑fold increase in predicted octanol/water partition coefficient, which directly influences passive membrane permeability and metabolic stability when the compound is used as a pharmaceutical intermediate.

Lipophilicity Drug-likeness ADME Prediction

Boiling Point and Density Differentiation

The target compound has a predicted boiling point of 285.4±25.0 °C and density of 1.234±0.06 g/cm³ . In contrast, the 4‑chloro analog boils at 262.2±15.0 °C with a density of 1.1±0.1 g/cm³ . The 3,5‑dichloro isomer (CAS 83493‑74‑7) has a predicted boiling point of 268.4±25.0 °C and density of 1.4±0.1 g/cm³ . The distinct boiling point and density profiles dictate different distillation, solvent extraction, and formulation parameters.

Physicochemical Properties Purification Formulation

Purity Specification Differentiation

The target compound is routinely supplied at ≥95% purity with batch‑specific QC (NMR, HPLC, GC) . The 4‑chloro analog (CAS 80854-14-4) is commercially available at a higher typical purity of 98% (GC) . This 3‑percentage‑point purity differential may be critical for applications requiring lower levels of halogenated impurities.

Purity Grade Procurement Specification Quality Control

Regiospecificity in SSRI Intermediate Synthesis

Cericlamine (INN), a potent serotonin reuptake inhibitor, requires the 3,4‑dichlorophenyl motif for its pharmacological activity; the drug's structure explicitly bears a 3,4‑dichlorophenyl substituent on the 2‑dimethylamino‑2‑methylpropan‑1‑ol backbone [1]. The target compound, 2‑(3,4‑dichlorophenyl)‑2‑methylpropan‑1‑ol, serves as a direct precursor alcohol for cericlamine synthesis [2]. The 4‑chloro and 3,5‑dichloro isomers cannot substitute in this synthesis route, as the regiospecific 3,4‑dichloro pattern is mandatory for the Meerwein arylation step and subsequent biological target recognition.

Pharmaceutical Intermediate SSRI Synthesis Regiospecificity

Electronic Effects and Reactivity Differentiation

The target compound has a predicted acid pKa of 15.01 and a polar surface area of 20.23 Ų [1]. The electron‑withdrawing effect of two chlorine atoms in the 3,4‑positions reduces the electron density of the aromatic ring relative to the 4‑chloro analog (pKa not directly comparable for the alcohol, but the ring deactivation is greater). This enhanced ring deactivation can influence the regioselectivity of electrophilic aromatic substitution reactions used in subsequent synthetic steps.

Electronic Effects Reactivity Synthetic Utility

Flash Point and Safety Classification Differentiation

The target compound has a predicted flash point of 119.6±17.2 °C , while the 4‑chloro analog has a predicted flash point of 112.4±20.4 °C . Although both fall within a similar range, the 7.2 °C higher flash point of the 3,4‑dichloro derivative may result in different storage and transport classifications under GHS guidelines, which can affect shipping costs and regulatory compliance for international procurement.

Safety Flash Point Storage Classification

Research and Industrial Application Scenarios


SSRI Candidate Synthesis

The 3,4‑dichloro substitution pattern is mandatory for the synthesis of cericlamine (INN), a serotonin reuptake inhibitor. The target alcohol serves as the direct precursor for the Meerwein arylation step [1]. Research groups developing novel SSRI analogs with the 3,4‑dichlorophenyl pharmacophore should prioritize this isomer, as the 4‑chloro or 3,5‑dichloro analogs would not yield the active pharmacophore [1].

Pre-Formulation and ADME Optimization

With a LogP of 3.12, the target compound exhibits significantly higher lipophilicity than the 4‑chloro analog (LogP 2.65) . This property is critical for researchers optimizing membrane permeability and metabolic stability of prodrugs or intermediates where increased lipophilicity is desired. Procurement of the correct isomer ensures that LogP‑dependent ADME predictions are accurate.

Scale-Up and Process Chemistry

The predicted boiling point of 285.4±25.0 °C and density of 1.234±0.06 g/cm³ are substantially higher than those of the 4‑chloro analog . Process chemists scaling up distillations or designing continuous flow reactors must use the exact isomer to ensure that thermal and fluid‑dynamic parameters match design specifications .

Purity-Sensitive Synthetic Transformations

When downstream reactions tolerate a 95% purity specification, the target compound offers a cost‑effective intermediate option compared to the 98% (GC) grade 4‑chloro analog . Procurement decisions should weigh the impurity profile against reaction robustness, as the 3% purity differential may be acceptable for early‑stage research but not for GMP intermediate production .

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